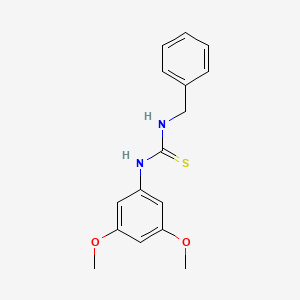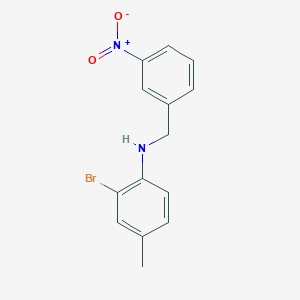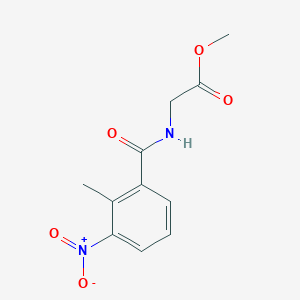![molecular formula C18H23N3O2 B5739945 N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dipropylamino)benzylidene]-2-furohydrazide, also known as DBF, is a small organic molecule that has attracted significant attention from the scientific community due to its potential applications in various fields. DBF is a furohydrazide derivative that has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and it is believed that this compound exerts its effects through this mechanism. This compound has also been shown to inhibit the activity of viral proteases, which are enzymes involved in the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing eco-friendly pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is its ease of synthesis and high yield. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-[4-(dipropylamino)benzylidene]-2-furohydrazide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the development of this compound-based materials with novel properties such as catalytic activity or gas storage capacity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and material science.
Méthodes De Synthèse
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can be synthesized using a simple one-pot reaction between 4-(dipropylamino)benzaldehyde and 2-furoic acid hydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product by sodium borohydride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing eco-friendly pesticides. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-11-21(12-4-2)16-9-7-15(8-10-16)14-19-20-18(22)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASUMBSSOOSMH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)

